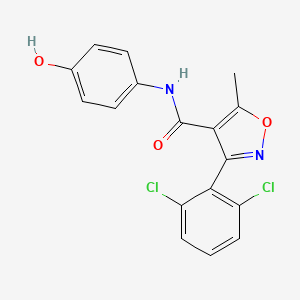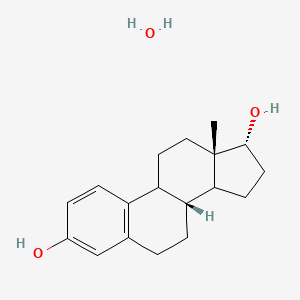![molecular formula C22H21N3O2S B13822481 (5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole moiety, a methoxyphenyl group, and a thiazolidinone ring, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-ethyl-1H-indole-3-carbaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then reacted with 3-methyl-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine or carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z,5Z)-5-[(7-methyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one lies in its specific structural features, such as the combination of the indole and thiazolidinone moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H21N3O2S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
5-[(Z)-(7-ethylindol-3-ylidene)methyl]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C22H21N3O2S/c1-4-14-6-5-7-18-15(13-23-20(14)18)12-19-21(26)25(2)22(28-19)24-16-8-10-17(27-3)11-9-16/h5-13,26H,4H2,1-3H3/b15-12+,24-22? |
Clave InChI |
QSYIXZVALUJFHZ-AJYSFCOISA-N |
SMILES isomérico |
CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=NC4=CC=C(C=C4)OC)S3)C)O)/C=N2 |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=NC4=CC=C(C=C4)OC)S3)C)O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B13822414.png)

![N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide](/img/structure/B13822421.png)





![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)

![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)
